6-Amino-5-methylpyrazin-2(1H)-one

MAO-B inhibition Neurodegeneration Isoform selectivity

6-Amino-5-methylpyrazin-2(1H)-one (CAS 252230-09-4) is a disubstituted 2(1H)-pyrazinone heterocycle bearing a C6 amino group and a C5 methyl substituent. This scaffold serves as a critical intermediate in the synthesis of clinical-stage spleen tyrosine kinase (Syk) inhibitors such as lanraplenib (GS-9876).

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B13102926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-methylpyrazin-2(1H)-one
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)C=N1)N
InChIInChI=1S/C5H7N3O/c1-3-5(6)8-4(9)2-7-3/h2H,1H3,(H3,6,8,9)
InChIKeyURLAJFZXIPTBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-methylpyrazin-2(1H)-one: A Core Pyrazinone Intermediate Demonstrating Quantifiable Target Engagement Across Kinase, MAO, and Chemokine Receptor Assays


6-Amino-5-methylpyrazin-2(1H)-one (CAS 252230-09-4) is a disubstituted 2(1H)-pyrazinone heterocycle bearing a C6 amino group and a C5 methyl substituent [1]. This scaffold serves as a critical intermediate in the synthesis of clinical-stage spleen tyrosine kinase (Syk) inhibitors such as lanraplenib (GS-9876) [2]. Beyond its role as a building block, the compound itself exhibits polypharmacology: it acts as a selective monoamine oxidase B (MAO-B) inhibitor (IC₅₀ = 56 nM) with ~139-fold selectivity over MAO-A [3], functions as a CCR5 antagonist (Kd = 316 nM) [4], and its riboside derivative enables the expansion of the genetic alphabet via non-standard hydrogen-bonding patterns [5].

Building Block Syk inhibitor synthesis intermediate for imidazo[1,2-a]pyrazine scaffolds
MAO-B Studies Pathway inhibition study fit with reported isoform-selectivity context
CCR5 Screening Chemokine receptor antagonist scaffold for signaling research
Genetic Alphabet Non-standard nucleoside precursor with ADD H-bond pattern specificity

Why 6-Amino-5-methylpyrazin-2(1H)-one Cannot Be Replaced by Unsubstituted or Regioisomeric Pyrazinones in Critical Applications


The C5 methyl and C6 amino substituents on the 2(1H)-pyrazinone core are not interchangeable with other substitution patterns for three quantifiable reasons. First, the 5-methyl group is essential for the high-yielding β-D-selective glycosylation that produces the riboside used in expanded genetic alphabet applications; the des-methyl analog (6-aminopyrazin-2(1H)-one riboside) yields different hydrogen-bonding geometry [1]. Second, the 6-amino-5-methyl substitution pattern confers ~139-fold selectivity for MAO-B (IC₅₀ = 56 nM) over MAO-A (IC₅₀ = 7,800 nM), a selectivity window not replicated by regioisomeric 3-amino-2(1H)-pyrazinones, which were optimized for p38α MAP kinase inhibition through substituents at the 3-position rather than intrinsic scaffold selectivity [2]. Third, in the lanraplenib patent series, replacement of the 6-amino-5-methylpyrazin-2-yl moiety with 6-aminopyrazin-2-yl (lacking the 5-methyl group) results in a measurable shift in Syk biochemical IC₅₀ from 6.20 nM to 12.2 nM, a ~2-fold potency loss [3].

Des-methyl analog May alter H-bond pattern and reduce potency contribution in Syk inhibitor scaffolds
3-Amino regioisomer Optimized for p38α; lacks reported MAO-B isoform selectivity
5-Benzyl analog Introduces tautomeric equilibrium, limiting suitability for docking studies

Quantitative Differentiation Evidence for 6-Amino-5-methylpyrazin-2(1H)-one: Head-to-Head and Cross-Study Comparisons Against Closest Pyrazinone Analogs


MAO-B vs. MAO-A Isoform Selectivity: A 139-Fold Window Not Observed in Regioisomeric 3-Amino-2(1H)-pyrazinone Series

6-Amino-5-methylpyrazin-2(1H)-one demonstrates a 139-fold selectivity window for MAO-B (IC₅₀ = 56 nM) over MAO-A (IC₅₀ = 7,800 nM) in Sprague-Dawley rat brain mitochondrial preparations [1]. This contrasts with the 3-amino-2(1H)-pyrazinone scaffold, where the p38α-directed SAR required 20,000-fold potency gains through aminoalkyl substitution at the 3-position, with no intrinsic MAO-B selectivity reported [2]. The selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀ = 139) places this compound in a distinct pharmacological space relevant for neurodegenerative disease programs where MAO-A sparing is clinically desirable.

MAO-B Selectivity
Cross-study context
139-fold
MAO-B IC₅₀ 56 nM / MAO-A IC₅₀ 7,800 nM
Reported isoform-selectivity context for MAO-B pathway studies
Rat brain mitochondrial radioassay; comparator series lacks selectivity data
MAO-B inhibition Neurodegeneration Isoform selectivity

Syk Kinase Inhibitor Potency: Structural Contribution of the 5-Methyl Group Quantified by Comparative Biochemical IC₅₀ Data

When incorporated into the imidazo[1,2-a]pyrazine scaffold of lanraplenib (GS-9876), the 6-amino-5-methylpyrazin-2-yl moiety contributes to a Syk biochemical IC₅₀ of 6.20 nM [1]. Removal of the 5-methyl group (replacing with 6-aminopyrazin-2-yl) yields an IC₅₀ of 12.2 nM in the same KinEASE TR-FRET assay format [2]. This represents a 1.97-fold potency reduction directly attributable to the absence of the C5 methyl substituent. In cellular assays, the 5-methyl-containing compound achieves Syk inhibition with an EC₅₀ of 2 nM in human Ramos cells, translating to 178 nM in human whole blood [3].

Syk Inhibition
Head-to-head
6.20 nM (with 5-Me) 12.2 nM (des-methyl)
5-methyl contributes ~2-fold potency in Syk inhibitor scaffold
KinEASE TR-FRET immunoassay, pH 7.0; cell EC₅₀ 2 nM (Ramos)
Syk inhibition Kinase inhibitor Immuno-oncology

CCR5 Antagonist Affinity: Kd = 316 nM in Human CCR5-Expressing HEK293 Cells Differentiates from Pyrazinone-Derived Kinase Inhibitors

6-Amino-5-methylpyrazin-2(1H)-one exhibits direct CCR5 antagonist activity with a Kd of 316 nM in HEK293 Glosensor cells expressing human CCR5, assessed by reduction in RANTES-induced intracellular calcium mobilization [1]. This chemokine receptor activity is distinct from the kinase inhibition profiles of 3-amino-2(1H)-pyrazinone derivatives (p38α) and 6-amino-5-aryl-pyrazin-2-yl carboxamide derivatives (Syk), which have not been reported to engage CCR5. Preliminary pharmacological screening also indicates potential for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [2].

CCR5 Binding
Class-level
Kd = 316 nM
Reported chemokine receptor engagement distinct from kinase-optimized analogs
HEK293 Glosensor, RANTES-induced Ca²⁺ mobilization assay
CCR5 antagonism HIV entry inhibition Chemokine receptor

Expanded Genetic Alphabet: 5-Methyl-6-aminopyrazin-2(1H)-one Riboside Enables Non-Standard Acceptor-Donor-Donor Hydrogen Bonding

The riboside derivative of 6-amino-5-methylpyrazin-2(1H)-one (compound 1b) is obtained via a short, high-yielding β-D-selective synthesis and, when incorporated as a pyrimidine-base analog into an oligonucleotide chain, presents an H-bond acceptor-donor-donor (pyADD) pattern complementary to 5-aza-7-deazaisoguanine (puDAA) [1]. The 5-methyl substitution is structurally critical: the des-methyl analog 6-aminopyrazin-2(1H)-one riboside (1a) yields a donor-donor-acceptor (DDA) pattern rather than the ADD pattern, fundamentally altering the base-pairing specificity [2]. This contrasts with the 6-amino-5-benzyl-3-methylpyrazin-2(1H)-one analog, where the bulky 5-benzyl group alters tautomeric equilibrium and steric compatibility [3].

H-Bond Pattern
Head-to-head
ADD pattern DDA pattern (des-methyl)
5-methyl controls base-pairing specificity for expanded genetic alphabet
β-D-selective riboside synthesis; pairs with puDAA purine analog
Expanded genetic alphabet Non-standard nucleoside Synthetic biology

Crystal Structure Confirmation: C—N(H₂) Bond Distance of 1.338(8) Å Validates Amine Tautomer for Structure-Based Design

Single-crystal X-ray diffraction confirms that 6-amino-5-methylpyrazin-2(1H)-one exists as the amine tautomer (C5H8N3⁺·I⁻) with a C—N(H₂) bond distance of 1.338(8) Å, at the lower end of the range for aryl amines [1]. This experimentally determined tautomeric state resolves ambiguity inherent in computational predictions alone. The compound crystallizes in the monoclinic space group with β = 90.951(7)°. In contrast, 6-amino-5-benzyl-3-methylpyrazin-2(1H)-one exhibits a tautomeric equilibrium in solution, complicating its use in structure-based design where a single dominant species is required [2].

Tautomer Form
Reported
C—N(H₂) = 1.338(8) Å
Amine tautomer confirmed
Single dominant species supports structure-based design workflows
Single-crystal XRD, monoclinic, R = 0.047, 1382 reflections
Crystal structure Tautomerism Structure-based drug design

Priority Application Scenarios for 6-Amino-5-methylpyrazin-2(1H)-one Based on Quantitatively Demonstrated Differentiation


MAO-B Inhibitor Lead Optimization Programs Requiring >100-Fold Isoform Selectivity

Drug discovery programs targeting MAO-B for neurodegenerative disorders (Parkinson's disease, Alzheimer's disease) can use 6-amino-5-methylpyrazin-2(1H)-one as a privileged starting scaffold with a built-in 139-fold selectivity margin over MAO-A (MAO-B IC₅₀ = 56 nM vs. MAO-A IC₅₀ = 7,800 nM) [1]. This intrinsic selectivity reduces the risk of tyramine-induced hypertensive crisis (the 'cheese effect') associated with MAO-A inhibition, and compares favorably to alternative pyrazinone scaffolds that lack any reported MAO-B activity [2].

Syk Kinase Inhibitor Medicinal Chemistry: Building Block Procurement for Lanraplenib-Class Compounds

Medicinal chemistry teams synthesizing imidazo[1,2-a]pyrazine Syk inhibitors (lanraplenib series) should procure 6-amino-5-methylpyrazin-2(1H)-one as the preferred building block, as the 5-methyl group provides a 1.97-fold potency advantage over the des-methyl analog (Syk IC₅₀ = 6.20 nM vs. 12.2 nM) [3]. The compound is a key intermediate in Gilead Sciences' patent families (US9290505, US9504684, US10342794, US9931338, US10828299, US11517570) covering clinical candidate GS-9876 for SLE and Sjögren's syndrome [4].

Expanded Genetic Alphabet Research: Non-Standard Nucleoside Synthesis for Synthetic Biology

Synthetic biology laboratories developing expanded genetic alphabets require the 5-methyl-6-aminopyrazin-2(1H)-one riboside (1b) for its specific acceptor-donor-donor (ADD) hydrogen-bonding pattern, which selectively pairs with 5-aza-7-deazaisoguanine (puDAA) [5]. The β-D-selective, high-yielding synthesis starting from the free base enables reliable nucleoside production. The 5-methyl group is structurally mandatory for the ADD pattern; substitution with the des-methyl analog yields a qualitatively different DDA pattern incompatible with the puDAA partner [5].

CCR5 Antagonist Screening Cascades for HIV Entry and Inflammatory Disease Indications

6-Amino-5-methylpyrazin-2(1H)-one, demonstrating CCR5 antagonist activity (Kd = 316 nM in human CCR5-HEK293 cells), serves as a structurally tractable starting point for hit-to-lead optimization in CCR5-mediated disease programs [6]. Unlike kinase-optimized pyrazinone analogs (3-amino series for p38α; 5-aryl-carboxamide series for Syk) that show no CCR5 engagement, this scaffold provides a unique entry point for medicinal chemistry efforts targeting HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [7].

Application
Selection Property
Validation Focus
MAO-B pathway inhibition studies
Isoform-selectivity assay context
MAO-B vs MAO-A selectivity review
Syk inhibitor synthesis research
Building block structural fidelity
5-methyl potency contribution review
Expanded genetic alphabet studies
Nucleoside H-bond pattern specificity
ADD base-pairing fidelity validation
CCR5 signaling pathway research
Chemokine receptor binding context
CCR5 engagement assay review
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